molecular formula C8H4N2<br>C6H4(CN)2<br>C8H4N2 B049051 Phthalonitrile CAS No. 91-15-6

Phthalonitrile

Cat. No.: B049051
CAS No.: 91-15-6
M. Wt: 128.13 g/mol
InChI Key: XQZYPMVTSDWCCE-UHFFFAOYSA-N
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Description

Phthalonitrile, also known as benzene-1,2-dicarbonitrile, is an organic compound with the formula C₆H₄(CN)₂. It appears as an off-white crystalline solid at room temperature and has a faint almond-like odor. This compound is a derivative of benzene, containing two adjacent nitrile groups. This compound is sparingly soluble in water but dissolves well in common organic solvents. It is primarily used as a precursor to phthalocyanine pigments, which are widely utilized in dyes, pigments, and other industrial applications .

Mechanism of Action

Target of Action

Phthalonitrile primarily targets aromatic amines . Aromatic amines play a vital role in the curing reaction of this compound resins . They are involved in the initial nucleophilic addition with nitrile groups on this compound to generate an amidine intermediate .

Mode of Action

The mode of action of this compound involves a series of reactions. The rate-determining step is the initial nucleophilic addition of amines with nitrile groups on this compound to generate an amidine intermediate . The amines play a vital role in the H-transfer promoter throughout the curing reaction . The amidine and isoindoline are the critical intermediates, which can readily react with this compound through 6-membered transition states .

Biochemical Pathways

The biochemical pathway of this compound involves the intramolecular cyclization of amidine intermediates, which is a vital step in forming isoindoline intermediates . This process can be significantly promoted by amines . The proposed curing reaction pathways are kinetically more favorable than the previously reported ones, which can account for the formation of triazine, polyisoindoline, and phthalocyanine .

Pharmacokinetics

It’s worth noting that this compound resins have unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure, high thermal stability, and mechanical properties .

Result of Action

The result of the action of this compound is the formation of high-performance resins. These resins have potential applications in the electronics field due to their unique properties . They serve as conductive materials after high-temperature annealing . The resins are used in electronic applications including dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .

Action Environment

The superior high-temperature resistance of this compound resins shows great application potential in extreme environments . The high rigidity and strong intermolecular force lead to a high melting point and harsh processing conditions . To improve the processability of this compound resins, Si–O–Si chain segments with long bond lengths and large bond angles were introduced .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalonitrile can be synthesized through several methods:

Industrial Production Methods: The most common industrial method for producing this compound is the ammoxidation of o-xylene. This process is efficient and allows for continuous production, making it suitable for large-scale manufacturing .

Scientific Research Applications

Phthalonitrile has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Phthalonitrile can be compared with other similar compounds, such as:

    Benzonitrile (C₆H₅CN): Unlike this compound, benzonitrile contains only one nitrile group attached to the benzene ring.

    Terethis compound (C₆H₄(CN)₂): This compound has nitrile groups in the para position, whereas this compound has them in the ortho position.

    Isothis compound (C₆H₄(CN)₂): Similar to this compound, but with nitrile groups in the meta position.

This compound’s unique ortho positioning of nitrile groups makes it particularly suitable for the synthesis of phthalocyanine pigments and high-performance resins, distinguishing it from its isomers and other nitrile-containing compounds.

Properties

IUPAC Name

benzene-1,2-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H
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InChI Key

XQZYPMVTSDWCCE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C#N)C#N
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Molecular Formula

Record name PHTHALODINITRILE
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Related CAS

27599-82-2
Record name 1,2-Benzenedicarbonitrile, homopolymer
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DSSTOX Substance ID

DTXSID8029604
Record name 1,2-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

Beige solid; [Hawley] Off-white or beige powder; [MSDSonline], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Record name 1,2-Benzenedicarbonitrile
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Boiling Point

304.5 °C
Record name PHTHALODINITRILE
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Flash Point

162 °C
Record name 1,2-Benzenedicarbonitrile
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Solubility

Soluble in alcohol and ether, Soluble in acetone and benzene., In water, 395 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.06
Record name 1,2-BENZENEDICARBONITRILE
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Density

1.238 g/cu cm, 1.24 g/cm³
Record name 1,2-BENZENEDICARBONITRILE
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Vapor Pressure

0.00569 [mmHg], 0.05 millibar @ 20 °C (3.75X10-2 mm Hg), Vapor pressure, Pa at 20 °C: 4
Record name 1,2-Benzenedicarbonitrile
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Mechanism of Action

... systemic cyanide poisoning is suspected.
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Color/Form

NEEDLES FROM WATER OR PETROLEUM ETHER, Buff-colored crystals, Faint grayish yellow

CAS No.

91-15-6
Record name Phthalonitrile
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Record name 1,2-Benzenedicarbonitrile
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Record name Phthalonitrile
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Record name O-PHTHALODINITRILE
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Melting Point

138 °C, 141 °C
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Synthesis routes and methods I

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 8.03 gm (23.9 mmol) of bisphenol A6F, and 50 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 3.9 gm (28.7 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction mixture was stirred at 70° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 24 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to 50° C., 3.10 gm (17.9 mmol) of 4-nitrophthalonitrile was added. Since the reaction mixture was somewhat viscous, the temperature of the mixture was increased to 110° C. and held at this temperature for 18 hours (overnight). FTIR spectroscopy showed the absence of hydroxy and nitro bands. The room temperature mixture was then poured into 300 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 11.5 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 11.56 gm (36.7 mmol) of bisphenol A6F, and 40 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 7.6 gm (55.1 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The light pink reaction mixture was stirred at 90° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 10 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to room temperature, 6.37 gm (36.8 mmol) of 4-nitrophthalonitrile was added. The temperature of reaction mixture was increased to 70° C. and held at this temperature for 16 hours (overnight). The temperature was further increased to 110° C. and held for 1 hour. The room temperature mixture was poured into 400 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 16.9 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
6.37 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Synthesis routes and methods III

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 11.56 gm (34.4 mmol) of bisphenol A6F, and 80 ml of N-methyl pyrrolidinone (NMP). After flushing the mixture for 30 minutes with dry nitrogen, 7.6 gm (55.1 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction mixture was stirred at 100° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 175°-180° C. for 12 hours. Water which formed as a by-product was removed by azeotropic distillation. The reaction temperature was reduced to 160° C. and the toluene was sweep out of the reaction vessel by removing the glass stopper from the 3-necked flash. When the temperature reached 180° C., it was assumed that the toluene had been removed. Upon cooling to room temperature, 3.97 gm (22.9 mmol) of 4-nitrophthalonitrile was added. The temperature of the mixture was increased to 100° C. and held at this temperature for 4 hours. FTIR spectroscopy showed the absence of hydroxy and nitro bands. The room temperature mixture was then poured into 400 ml of water with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 9.1 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 12.01 gm (55.1 mmol) of 4,4'-difluorobenzophenone, 20.11 gm (108.1 mmol) of 4,4'-dihydroxybiphenyl, and 70 ml of dimethylacetamide (DMAC). After flushing the mixture for 20 minutes with dry nitrogen, 21.2 gm (153.4 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The Dean-Stark trap was filled with toluene. Five milliliter of toluene was also added to the reaction mixture. The mixture was then heated at 100° C. for 1 hour and at reflux (140° C.) for 12 hours total. During this time, the water formed as a by-product was removed by azeotropic distillation. After refluxing, the toluene was removed by distillation. When the temperature of the reaction mixture had reached 165° C., it was assumed that the toluene had been removed. The reaction temperature was then reduced to 90° C. whereupon 19.0 gm (109.8 mmol) of 4-nitrophthalonitrile was added. The reaction mixture turned purple. The reaction content was then stirred at 95°-100° C. for 16 hours (overnight). The reaction was monitored by FTIR spectroscopy and showed the complete disappearance of the absorptions attributed to the nitro group. The room temperature mixture was poured into 50% aqueous ethanol with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, washed with ethanol, and dried to afford 39.8 gm of oligomeric phthalonitrile monomer. A DSC thermogram showed an endothermic transition between 260°-280° C.
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
20.11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
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solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 3.52 gm (16.1 mmol) of 4,4'-difluorobenzophenone, 4.0 gm (21.5 mmol) of 4,4'-dihydroxybiphenyl, and 40 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 5.0 gm (36.2 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction content was stirred at 90° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 10 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to ambient condition, 1.86 gm (10.7 mmol) of 4-nitrophthalonitrile was added. The reaction mixture turned purple. The reaction content was then stirred at the ambient temperature for 2 hours and at 90° C. for 6 hours. The reaction was monitored by FTIR spectroscopy and showed the complete disappearance of the absorptions attributed to the nitro and hydroxyl groups. The room temperature mixture was poured into 200 ml of water with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 7.8 gm of oligomeric phthalonitrile monomer.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of phthalonitrile?

A1: this compound, also known as 1,2-dicyanobenzene, is an aromatic compound with two cyano (CN) groups attached to adjacent carbon atoms on a benzene ring.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C8H4N2. Its molecular weight is 128.13 g/mol.

Q3: What are some spectroscopic methods used to characterize this compound?

A3: Common spectroscopic techniques used to characterize this compound include infrared (IR) [], Raman [], and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques help identify functional groups and analyze the structure of the compound.

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of two electron-withdrawing cyano groups on the benzene ring makes this compound susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various substituents, leading to a diverse range of this compound derivatives [, , , ].

Q5: What is the primary application of this compound?

A5: this compound serves as a key precursor in the synthesis of phthalocyanines [, , ], macrocyclic compounds with diverse applications in areas like dyes, sensors, and photodynamic therapy.

Q6: How are phthalocyanines synthesized from this compound?

A6: Phthalocyanines are typically synthesized via cyclotetramerization of this compound derivatives. This reaction often involves heating the this compound in the presence of a metal salt (e.g., zinc acetate) and a base (e.g., lithium octoxide) [, , , ].

Q7: How does the substitution pattern on this compound affect phthalocyanine formation?

A7: The position and nature of substituents on the this compound ring significantly influence the regioselectivity of phthalocyanine formation. For instance, bulky substituents in specific positions can lead to the formation of monoisomeric phthalocyanines [], which are advantageous for specific applications.

Q8: How does the "gem-dimethyl effect" relate to phthalocyanine synthesis?

A8: Research has shown that bisphthalonitriles connected by certain alkyl chains, such as those exhibiting the "gem-dimethyl effect", are more likely to undergo successful macrocyclization to form mononuclear phthalocyanines [].

Q9: What are this compound resins and what are their key properties?

A9: this compound resins are high-performance polymers formed by the polymerization of this compound monomers. They exhibit exceptional thermal stability [, , , ], mechanical strength [, , , , ], and chemical resistance, making them suitable for demanding applications.

Q10: What challenges are associated with the processing of this compound resins?

A10: this compound resins typically possess high melting points and narrow processing windows, which can pose challenges for their processing and fabrication [, , ].

Q11: How can the processability of this compound resins be improved?

A11: Several strategies have been explored to improve the processability of this compound resins, including:

  • Introducing flexible linkages: Incorporating flexible siloxane [] or polybenzoxazine segments [, ] into the this compound structure can enhance flexibility and processability.
  • Using curing additives: Adding specific curing agents or additives can lower the curing temperature and broaden the processing window [, , ].
  • Blending with other resins: Blending this compound resins with other polymers, such as epoxy resins [] or novolac resins [], can modify their properties and improve processability.

Q12: What are some notable applications of this compound-based materials?

A12: Due to their exceptional properties, this compound-based materials find applications in various fields:

  • High-temperature composites: this compound resins are used as matrix materials for high-performance composites reinforced with carbon fiber [, ] or glass fiber []. These composites are utilized in aerospace, marine, and other demanding environments.
  • Adhesives: this compound resins exhibit excellent adhesion to various substrates and can be used as high-temperature adhesives [].
  • Electronic materials: this compound-based materials with low dielectric constants are suitable for microelectronic packaging and other electronic applications [].

Q13: How is computational chemistry employed in this compound research?

A13: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound derivatives. Density functional theory (DFT) calculations, for example, are used to investigate electronic structures, spectral properties, and reaction mechanisms [, , ].

Q14: How does the structure-activity relationship (SAR) guide this compound research?

A14: SAR studies explore the relationship between the chemical structure of this compound derivatives and their activity, potency, or selectivity in various applications. By systematically modifying the structure and evaluating the resulting changes in properties, researchers can design and optimize this compound-based materials for specific applications [, , , ].

Q15: How does the post-curing temperature affect the long-term thermal oxidative stability of this compound thermosets?

A15: Studies have shown that higher post-curing temperatures can negatively impact the long-term thermal oxidative stability of this compound-based materials []. This highlights the importance of optimizing curing conditions to balance mechanical properties with long-term performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.